[4-(1H-pyrazol-5-yl)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone
Description
[4-(1H-pyrazol-5-yl)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
[4-(1H-pyrazol-5-yl)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O/c16-15(17,18)12-9-19-5-1-11(12)14(23)22-7-3-10(4-8-22)13-2-6-20-21-13/h1-2,5-6,9-10H,3-4,7-8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGQLJYWCBPERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=NN2)C(=O)C3=C(C=NC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-pyrazol-5-yl)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and piperidine intermediates, followed by their coupling with the trifluoromethyl-substituted pyridine.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic conditions.
Preparation of Piperidine Intermediate: The piperidine ring is often prepared via hydrogenation of pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
[4-(1H-pyrazol-5-yl)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl-substituted pyridine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, [4-(1H-pyrazol-5-yl)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [4-(1H-pyrazol-5-yl)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 1-Boc-4-aminopiperidine-4-carboxylic acid
- 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
Uniqueness
What sets [4-(1H-pyrazol-5-yl)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone apart is its trifluoromethyl-substituted pyridine ring, which imparts unique electronic properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
